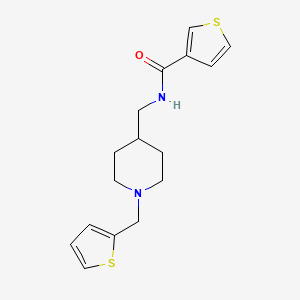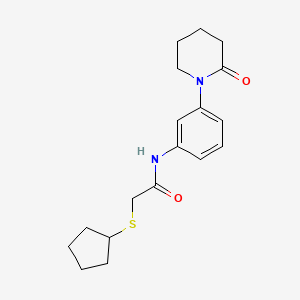![molecular formula C22H22N4O3S3 B2666534 4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 500149-66-6](/img/structure/B2666534.png)
4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a sulfonyl group attached to a piperidine ring, a benzamide group, and a thiazolobenzothiazole group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The piperidine ring is a common structural motif in many pharmaceutical compounds, suggesting that this compound may have biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .Scientific Research Applications
Synthesis and Anticancer Activity
Compounds derived from benzamide and sulfonyl groups, like the one , have been synthesized and evaluated for their anticancer activity. For example, indapamide derivatives have demonstrated proapoptotic activity against melanoma cell lines, with certain compounds exhibiting significant growth inhibition at low concentrations (Ö. Yılmaz et al., 2015). This suggests that compounds with similar structural features could be explored for their potential in cancer therapy.
Electrochemical Synthesis and Pharmaceutical Applications
The electrochemical C–H thiolation process facilitated by TEMPO-catalyzed reactions provides a pathway to synthesize benzothiazoles and thiazolopyridines, compounds prevalent in pharmaceuticals (Xiang-Yang Qian et al., 2017). This method's relevance to producing structurally similar compounds underscores the potential for innovative drug synthesis techniques.
Antimicrobial and Anti-inflammatory Applications
Sulphonamide and thiazole derivatives have been synthesized for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screening, revealing significant biological activities (Snehal Patel et al., 2009). This highlights the broad spectrum of pharmacological applications of such compounds, including potential antibacterial and antifungal therapies.
Enzyme Inhibition for Therapeutic Applications
The inhibition of human carbonic anhydrase isoforms by benzothiazole derivatives suggests therapeutic applications in managing conditions like glaucoma, edema, and certain neurological disorders (S. Distinto et al., 2019). Research in this area could lead to the development of new drugs with improved efficacy and selectivity.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S3/c1-13-4-3-11-26(12-13)32(28,29)16-7-5-15(6-8-16)21(27)25-22-24-17-9-10-18-19(20(17)31-22)23-14(2)30-18/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVEMQIIOCDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(2-bromophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2666454.png)
![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)
![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)
![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)
![(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethenesulfonamide](/img/structure/B2666463.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2666464.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2666466.png)
![5-bromo-2-chloro-N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2666467.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)

![2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2666470.png)

